1,4-Dibromo-2,5-bis(hexyloxy)benzene
Overview
Description
1,4-Dibromo-2,5-bis(hexyloxy)benzene is a chemical compound with the molecular formula C18H28Br2O2 . It is also known by other names such as 1,4-Dibrom-2,5-bis(hexyloxy)benzol in German, 1,4-Dibromo-2,5-bis(hexyloxy)benzène in French, and Benzene, 1,4-dibromo-2,5-bis(hexyloxy)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and two hexyloxy groups . The average mass of the molecule is 436.222 Da and the monoisotopic mass is 434.045593 Da .Scientific Research Applications
Polyphenylene Synthesis
The compound is utilized in the synthesis of comb-like polyphenylenes through processes like Suzuki coupling and atom transfer radical polymerization (ATRP). It acts as an initiator in the polymerization of styrene, leading to macromonomers that further react to form polyphenylenes with alternating polystyrene and hexyl side chains. These polymers exhibit high solubility in common organic solvents at room temperature, making them useful in various industrial applications. The thermal behavior and solubility characteristics of these polymers have been extensively studied and characterized using techniques like thermogravimetric analysis, differential scanning calorimetry, and various spectroscopic methods (Cianga & Yagcı, 2002).
Graft Copolymer Synthesis
In another application, the compound serves as a bifunctional initiator in the cationic ring opening polymerization (CROP) of tetrahydrofuran. This process results in the formation of graft copolymers with a central dibromobenzene ring, reacting through Suzuki coupling to yield poly(p-phenylene) with alternating side chains like polytetrahydrofuran (PTHF) and hexyl groups. Similar to the above application, these polymers demonstrate high solubility in organic solvents and are characterized using a range of analytical techniques to understand their structural and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).
Molecular Packing Studies
In addition to polymer synthesis, this compound has been studied for its interesting packing interactions in the solid state. Derivatives of 1,4-Dibromo-2,5-bis(hexyloxy)benzene exhibit significant differences in their molecular packing, which are dominated by interactions like C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. Understanding these interactions is crucial for the development of materials with specific structural and electronic properties (Manfroni et al., 2021).
properties
IUPAC Name |
1,4-dibromo-2,5-dihexoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-16(20)18(14-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHPVFJOUWTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1Br)OCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587374 | |
Record name | 1,4-Dibromo-2,5-bis(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128424-36-2 | |
Record name | 1,4-Dibromo-2,5-bis(hexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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